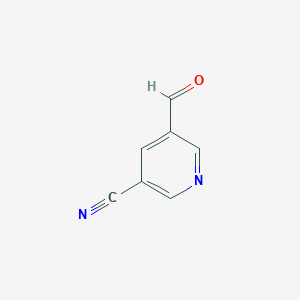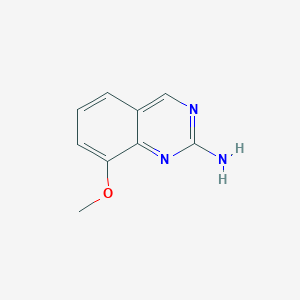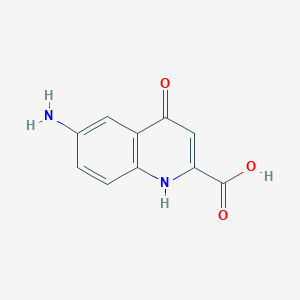
(s)-3-Amino-3-(2-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(s)-3-Amino-3-(2-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10ClNO2 . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)CCC1=CC=CC=C1Cl . The molecular weight of the compound is 199.64 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound has a molecular weight of 199.64 .Scientific Research Applications
Chlorophenols in Environmental Science
Chlorophenols, including those related to (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, have been extensively studied for their environmental impact and degradation mechanisms. Research indicates that chlorophenols can exhibit moderate to high toxicity to aquatic life and may persist in the environment under certain conditions, necessitating the development of effective degradation strategies. For instance, studies on the aquatic toxicity and environmental persistence of chlorophenols emphasize the need for understanding their behavior in natural ecosystems and developing remediation technologies (K. Krijgsheld & A. D. Gen, 1986; B. Gunawardana, N. Singhal, & P. Swedlund, 2011)【Krijgsheld & Gen, 1986】(https://consensus.app/papers/assessment-impact-emission-compounds-environment-krijgsheld/fb243249f6b05719a33023c25a1095a4/?utm_source=chatgpt)【Gunawardana, Singhal, & Swedlund, 2011】(https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt).
Amino Acid Derivatives in Biomedical Research
The synthesis and functionalization of amino acid derivatives, including those structurally related to this compound, play a crucial role in biomedical research. These compounds are essential for the development of novel therapeutic agents and drug delivery systems. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines, which shares a similar interest in chlorophenyl-based chemistry, underlines the versatility of chlorophenyl compounds in synthesizing biologically active molecules (R. Issac & J. Tierney, 1996)【Issac & Tierney, 1996】(https://consensus.app/papers/synthesis-spectroscopic-structural-properties-novel-issac/ef7e0febec1c57bbb1e3b7303989c8e4/?utm_source=chatgpt).
Environmental Degradation and Treatment
The environmental degradation and treatment of chlorophenols, including pathways relevant to this compound, have been a significant focus of research, aiming at mitigating their impact on ecosystems. Studies have explored the use of zero valent iron and iron-based bimetals for efficient dechlorination, highlighting innovative approaches to treat contaminated water and soil (B. Gunawardana, N. Singhal, & P. Swedlund, 2011)【Gunawardana, Singhal, & Swedlund, 2011】(https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt).
Safety and Hazards
Mechanism of Action
Target of Action
(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a phenylalanine derivative . It is involved in biometabolism
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As a phenylalanine derivative, it may be involved in the metabolism of phenylalanine, which is a crucial process in the human body .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed and distributed in the body in a manner similar to other amino acids .
Result of Action
As an amino acid derivative, it may influence various physiological processes, including hormone secretion, energy supply during exercise, mental performance enhancement, and prevention of exercise-induced muscle damage .
Action Environment
Like other biochemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
As a derivative of phenylalanine, it may be involved in similar biochemical processes . Phenylalanine is a precursor to several neurotransmitters, including dopamine, epinephrine, and norepinephrine
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function in a similar manner
Metabolic Pathways
As a derivative of phenylalanine, it may be involved in similar metabolic pathways . Future studies should investigate the specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
(3S)-3-amino-3-(2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFYRJVRISCCP-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353299 |
Source


|
| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763922-37-8 |
Source


|
| Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


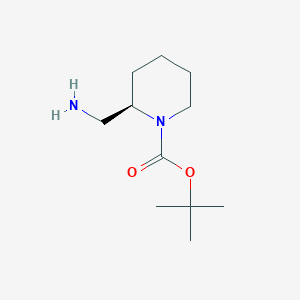

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)



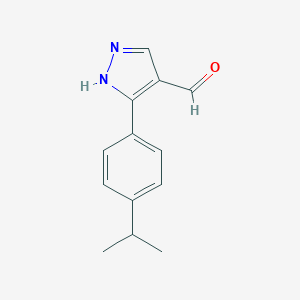

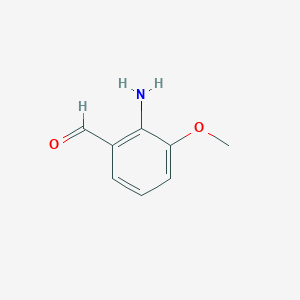
![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)
